2-(Propylamino)isonicotinonitrile
Overview
Description
2-(Propylamino)isonicotinonitrile is an organic compound with the molecular formula C9H11N3. It is a derivative of isonicotinonitrile, featuring a propylamino group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Propylamino)isonicotinonitrile can be synthesized through the reaction of isonicotinonitrile with propylamine. The reaction typically involves heating the mixture at elevated temperatures, often in a sealed tube, to facilitate the formation of the desired product . The reaction conditions may vary, but a common method involves heating the reactants at 90°C for 48 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the careful control of reaction conditions and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Propylamino)isonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrile group.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and amines, with reactions typically carried out in polar solvents.
Oxidation: Reagents such as hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-(Propylamino)isonicotinonitrile has several scientific research applications, including:
Organic Light-Emitting Diodes (OLEDs): The compound has been studied as a thermally activated delayed fluorescence emitter, showing potential for use in OLEDs due to its electroluminescent properties.
Coordination Polymers: It can be used in the synthesis of coordination polymers, which have applications in materials science.
Pharmaceutical Research: The compound’s structure makes it a candidate for drug development and other pharmaceutical research.
Mechanism of Action
The mechanism of action of 2-(Propylamino)isonicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, in OLED applications, the compound exhibits thermally activated delayed fluorescence by facilitating efficient up-conversion from non-radiative triplet states to radiative singlet states . This process involves the interaction of the compound’s electronic states, enabling high quantum efficiency in electroluminescence.
Comparison with Similar Compounds
Similar Compounds
Isonicotinonitrile: The parent compound, which lacks the propylamino group.
2-(Isopropylamino)isonicotinonitrile: A similar compound with an isopropylamino group instead of a propylamino group.
Uniqueness
2-(Propylamino)isonicotinonitrile is unique due to its specific structural features, which impart distinct chemical and physical properties.
Properties
IUPAC Name |
2-(propylamino)pyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-2-4-11-9-6-8(7-10)3-5-12-9/h3,5-6H,2,4H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKNUWNZUPWCKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC=CC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562489 | |
Record name | 2-(Propylamino)pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127680-76-6 | |
Record name | 2-(Propylamino)pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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